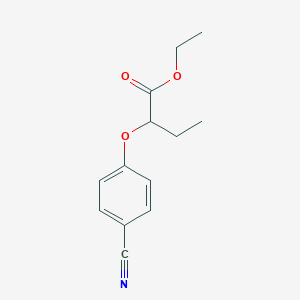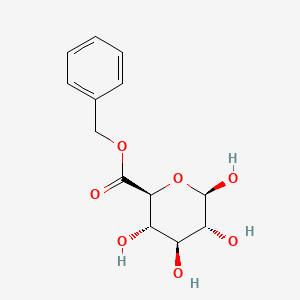
Benzyl D-Glucuronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl D-Glucuronate is a complex organic compound characterized by its multiple hydroxyl groups and a benzyl ester functional group. This compound is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The presence of multiple stereocenters in the molecule makes it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl D-Glucuronate typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetrahydropyran derivative.
Hydroxylation: Introduction of hydroxyl groups at the 3, 4, 5, and 6 positions can be achieved through hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The carboxylate group is introduced via esterification with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the hydroxylation and esterification reactions.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the ester to a primary alcohol.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry
Stereochemical Studies: Due to its multiple stereocenters, it is used in studying stereochemical reactions and mechanisms.
Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties due to its unique structure.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions, which can inhibit enzyme activity or alter receptor function. The benzyl ester group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl D-Glucuronate: Similar in structure but may differ in the position or type of functional groups.
Tetrahydropyran Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Multiple Stereocenters: The presence of multiple stereocenters makes it unique for stereochemical studies.
Functional Groups: The combination of hydroxyl and benzyl ester groups provides unique reactivity and interaction potential.
Propiedades
Fórmula molecular |
C13H16O7 |
|---|---|
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
benzyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8-,9-,10+,11-,12+/m0/s1 |
Clave InChI |
MYEUFSLWFIOAGY-HHHUOAJASA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


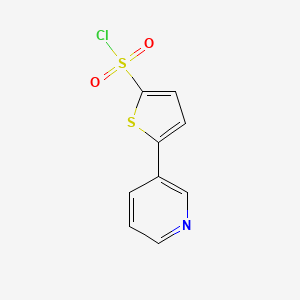
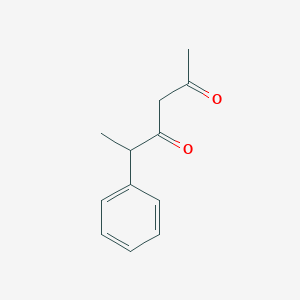

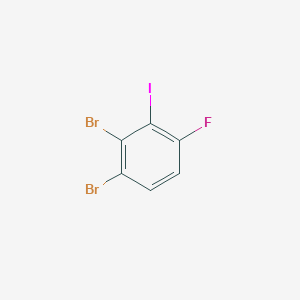
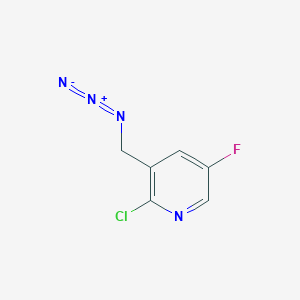
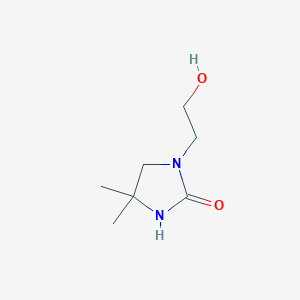
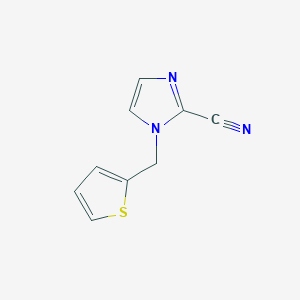
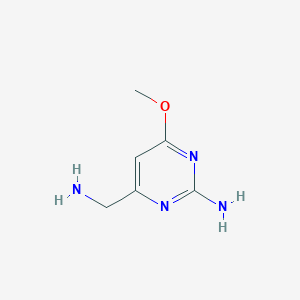
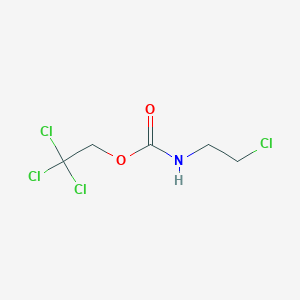
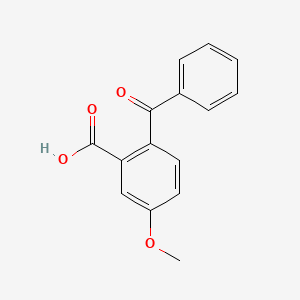
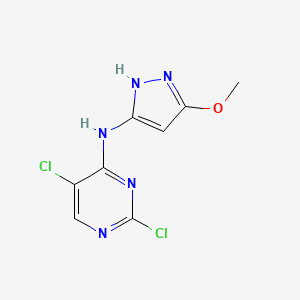
![2-(5-Methyl-[1,2,4]oxadiazol-3-yl)-pyrimidine-5-carboxylic acid](/img/structure/B8282065.png)
